(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has been studied extensively for its various applications in scientific research. This compound is also known as teteromycin, and it is a derivative of the natural product tetramycin. The synthesis of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been achieved through various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Organic Synthesis
A study by Ruano et al. (2006) elaborates on the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives, showcasing the relevance of pyrrolidine frameworks in constructing chiral molecules with complete control over stereoselectivity. This research underscores the compound's utility in creating complex molecular structures, a cornerstone in the development of novel pharmaceuticals and chemicals (Ruano, Alemán, & Cid, 2006).
Material Science
A novel metal-organic framework (MOF) incorporating pyrrolidine-2-carboxylic acid derivatives has been synthesized for efficient and rapid removal of anionic dye from aqueous solutions. Zhao et al. (2020) report that this MOF exhibits excellent adsorption properties, demonstrating the compound's potential in environmental cleanup and water purification processes (Zhao, Meng, Liu, Guo, & Jing, 2020).
Pharmaceutical Development
Wang et al. (2001) describe the discovery of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, highlighting the compound's significance in medicinal chemistry for developing antiviral therapies. This research showcases the critical role of pyrrolidine derivatives in designing inhibitors that can interact effectively with enzyme active sites, potentially leading to new treatments for influenza (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).
properties
IUPAC Name |
(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10;/h2-5,10,12,14H,6-8H2,1H3,(H,15,16);1H/t10-,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHJHZDLFHMZMC-IYJPBCIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CC(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376017 | |
Record name | (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049734-41-9 | |
Record name | (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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